

Bupivacaine hydrochloride monohydrate effect on neuronal cell cultures

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Compound of Interest

Compound Name: *Bupivacaine hydrochloride monohydrate*

Cat. No.: *B1237449*

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An in-depth analysis of the effects of **bupivacaine hydrochloride monohydrate** on neuronal cell cultures reveals a complex interplay of cellular and molecular events leading to neurotoxicity. This technical guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Quantitative Data Summary

The neurotoxic effects of bupivacaine are dose- and time-dependent. The following tables summarize key quantitative findings from in vitro studies on neuronal cell cultures.

Table 1: Dose-Dependent Effects of Bupivacaine on Neuronal Cell Viability

Bupivacaine Concentration	Cell Viability (%)	Exposure Time	Neuronal Cell Type	Reference
1 μ M	~95%	24 hours	Cortical neurons	
10 μ M	~80%	24 hours	Cortical neurons	
100 μ M	~60%	24 hours	Cortical neurons	
300 μ M	~50%	24 hours	Cortical neurons	
1 mM	~40%	24 hours	Cortical neurons	
0.2 mM	Not specified	24 hours	N2a	
0.4 mM	~50%	24 hours	N2a	
0.8 mM	~30%	24 hours	N2a	
1 mM	~20%	24 hours	SH-SY5Y	
2 mM	~10%	24 hours	SH-SY5Y	

Table 2: Effects of Bupivacaine on Apoptosis and Related Markers

Bupivacaine Concentration	Parameter Measured	Result	Exposure Time	Neuronal Cell Type	Reference
100 μ M	Apoptosis Rate	Significant Increase	24 hours	Cortical neurons	
1 mM	Caspase-3 Activity	~3-fold increase	24 hours	SH-SY5Y	
1 mM	Bax/Bcl-2 Ratio	Significant Increase	24 hours	SH-SY5Y	
0.8 mM	Apoptotic Cells	Significant Increase	24 hours	N2a	

Table 3: Bupivacaine's Impact on Intracellular Calcium and Mitochondrial Function

Bupivacaine Concentration	Parameter Measured	Result	Neuronal Cell Type	Reference
100 μ M	Intracellular Ca ²⁺	Transient Increase	Cortical neurons	
1 mM	Mitochondrial Membrane Potential	Decrease	SH-SY5Y	
0.8 mM	Mitochondrial Membrane Potential	Decrease	N2a	

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used to assess bupivacaine's neurotoxicity.

1. Primary Cortical Neuron Culture

- Source: Cerebral cortices of embryonic day 18 (E18) Sprague-Dawley rats.
- Procedure:
 - Dissect cerebral cortices and mechanically dissociate them in a buffered saline solution.
 - Plate the dissociated cells on poly-L-lysine-coated culture dishes.
 - Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
 - Maintain the cultures at 37°C in a humidified atmosphere of 5% CO₂.
 - Use the neurons for experiments after 7-10 days in vitro.

2. Cell Viability Assay (MTT Assay)

- Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
- Procedure:
 - Seed neuronal cells (e.g., N2a or SH-SY5Y) in 96-well plates.
 - After cell attachment, expose them to various concentrations of bupivacaine for a specified duration (e.g., 24 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
 - Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Express cell viability as a percentage relative to the untreated control group.

3. Apoptosis Analysis (Flow Cytometry)

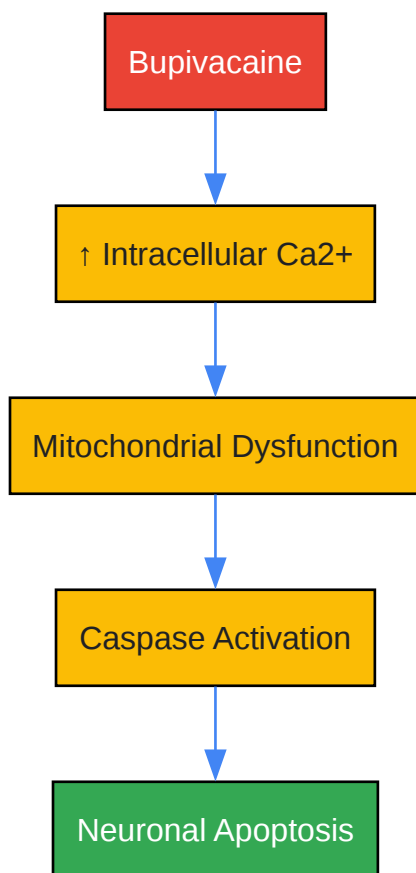
- Principle: Utilizes Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
- Procedure:
 - Treat neuronal cells with bupivacaine in 6-well plates.
 - Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
 - Resuspend the cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and PI to the cell suspension.
 - Incubate the cells in the dark for 15 minutes at room temperature.
 - Analyze the stained cells using a flow cytometer.

4. Measurement of Intracellular Calcium Concentration ($[Ca^{2+}]_i$)

- Principle: Employs fluorescent Ca^{2+} indicators, such as Fura-2 AM, to measure changes in intracellular calcium levels.
- Procedure:
 - Load cultured neurons with Fura-2 AM.
 - Wash the cells to remove the extracellular dye.
 - Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm using a fluorescence imaging system.
 - Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.

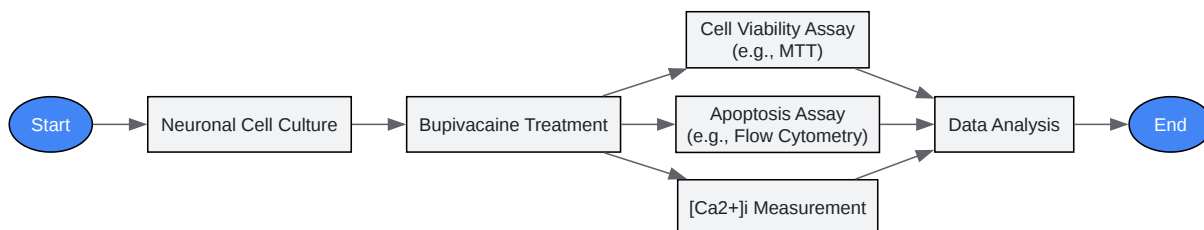
Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding.



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Caption: Bupivacaine-induced neurotoxicity signaling pathway.



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Caption: Experimental workflow for bupivacaine neurotoxicity assessment.

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